1-Cyclopropylimidazolidin-2-one
Descripción general
Descripción
1-Cyclopropylimidazolidin-2-one is a heterocyclic compound featuring a cyclopropyl group attached to an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. The reaction typically requires a catalyst, such as a metal catalyst or an organocatalyst, to facilitate the formation of the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin undergoes an intramolecular hydroamination to form the desired cyclic urea .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields, cost-effectiveness, and environmental sustainability. Catalytic processes, such as those involving metal catalysts, are commonly used to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-Cyclopropylimidazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Cyclopropylimidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazolidinone ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity .
Comparación Con Compuestos Similares
Imidazolidin-2-one: A closely related compound with similar structural features but without the cyclopropyl group.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone ring.
Uniqueness: 1-Cyclopropylimidazolidin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for specific applications, particularly in the design of novel pharmaceuticals and functional materials .
Actividad Biológica
1-Cyclopropylimidazolidin-2-one is a heterocyclic compound with significant biological activity, particularly in pharmacological contexts. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Chemical Formula : C6H10N2O
- CAS Number : 62491-84-3
- Molecular Weight : 126.16 g/mol
The compound features an imidazolidinone ring with a cyclopropyl substituent, which contributes to its distinctive chemical properties and biological interactions.
This compound exhibits various mechanisms of action, including:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, which are crucial in signaling pathways related to cell proliferation and differentiation. For instance, its interaction with c-FMS kinase is notable for its role in macrophage activation and tumor microenvironment modulation .
- Oxidative Stress Induction : The compound can induce oxidative stress in cellular models, leading to the activation of stress response pathways. This effect may be beneficial in certain therapeutic contexts, such as cancer treatment, where oxidative stress can promote apoptosis in tumor cells.
Pharmacological Effects
Research indicates that this compound has potential applications in:
- Anti-cancer Therapy : Its ability to modulate kinase activity suggests a role in targeting cancer cell signaling pathways. Studies have highlighted its effectiveness against specific cancer types by disrupting the proliferation signals mediated by kinases like PDGFR and c-KIT .
- Anti-inflammatory Properties : By affecting macrophage function through c-FMS inhibition, the compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study on Tumor Microenvironment : A study investigated the impact of this compound on tumor-associated macrophages (TAMs). The findings indicated that treatment with the compound reduced TAM proliferation and altered cytokine profiles, suggesting potential therapeutic benefits in reducing tumor growth .
- In Vivo Toxicology Study : An animal model study assessed the toxicity profile of this compound at varying doses. Results showed that low doses induced mild oxidative stress without significant adverse effects, while high doses led to liver damage and metabolic disruptions.
Data Table: Biological Activity Summary
Biological Activity | Mechanism of Action | Therapeutic Implications |
---|---|---|
Enzyme Inhibition | Inhibits c-FMS kinase | Anti-cancer therapy |
Oxidative Stress Induction | Activates stress response pathways | Cancer treatment |
Modulation of Macrophage Function | Alters cytokine release | Anti-inflammatory applications |
Propiedades
IUPAC Name |
1-cyclopropylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-7-3-4-8(6)5-1-2-5/h5H,1-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBJFQSKXTOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707805 | |
Record name | 1-Cyclopropylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-84-3 | |
Record name | 1-Cyclopropylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.